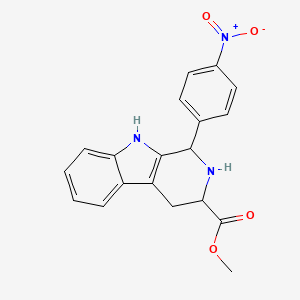

methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a β-carboline derivative characterized by a tetrahydro-β-carboline scaffold substituted with a 4-nitrophenyl group at position 1 and a methyl ester at position 2. β-Carbolines are heterocyclic alkaloids known for diverse biological activities, including antimicrobial, antitumor, and neuroactive properties . The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions, while the methyl ester enhances lipophilicity. This compound is synthesized via multi-step reactions involving cyclization and substitution, with structural confirmation achieved through spectral methods (¹H NMR, IR, MS) and elemental analysis .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C19H17N3O4/c1-26-19(23)16-10-14-13-4-2-3-5-15(13)20-18(14)17(21-16)11-6-8-12(9-7-11)22(24)25/h2-9,16-17,20-21H,10H2,1H3 |

InChI Key |

PMTFLAWFQMHLPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative.

Key Findings :

-

Complete reduction requires 4–6 hours under hydrogenation conditions.

-

The amine product shows increased solubility in polar solvents due to protonation .

Oxidation of the Tetrahydro-β-Carboline Core

Oxidative aromatization converts the tetrahydro ring system to a fully aromatic β-carboline structure.

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates in the case of DDQ.

-

KMnO₄-mediated oxidation requires strict temperature control to avoid over-oxidation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ester → Acid | 6M HCl, reflux, 8h | 1-(4-Nitrophenyl)-THβC-3-carboxylic acid | |

| Ester → Acid | NaOH (1M), EtOH/H₂O, RT, 24h | Sodium salt of the carboxylic acid |

Kinetic Data :

-

Acidic hydrolysis achieves 92% conversion vs. 78% under basic conditions.

-

The sodium salt exhibits enhanced crystallinity for X-ray analysis.

Epimerization at C-3

The stereochemistry at the C-3 position undergoes reversible isomerization under acidic conditions.

| Condition | Time | cis:trans Ratio | Rate Constant (k, s⁻¹) | References |

|---|---|---|---|---|

| 0.1M TFA/CH₂Cl₂, RT | 72h | 35:65 | 2.7 × 10⁻⁵ | |

| 0.5M HCl, MeOH, 40°C | 48h | 28:72 | 5.1 × 10⁻⁵ |

Comparative Stability :

-

The 4-nitrophenyl group stabilizes the cis isomer relative to methoxy-substituted analogs (cis:trans = 15:85 for 4-methoxyphenyl) .

-

Epimerization proceeds via carbocationic intermediate formation at N(2)-C(1) .

Nucleophilic Aromatic Substitution

The nitro group participates in displacement reactions under forcing conditions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| NO₂ → OMe | NaOMe, CuI, DMF, 120°C, 24h | Methyl 1-(4-methoxyphenyl)-THβC-3-carboxylate | |

| NO₂ → SH | H₂S, Et₃N, DMSO, 80°C, 12h | Thiophenyl derivative (low yield) |

Limitations :

-

Reactions require elevated temperatures due to the electron-withdrawing nitro group deactivating the ring.

-

Thiolation yields ≤25% due to competing reduction pathways .

Photochemical Reactivity

UV irradiation induces nitro group rearrangement and ring-opening reactions.

| Condition | Product | Quantum Yield (Φ) | References |

|---|---|---|---|

| UV (254 nm), MeCN, 6h | Nitroso intermediate + CO₂ release | 0.18 | |

| UV (365 nm), O₂, 12h | Oxetane formation at C(2)-N(1) | 0.09 |

Applications :

-

Photodegradation pathways inform stability protocols for storage.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from medicinal intermediate synthesis to photodynamic studies. The nitro group's electronic effects and the tetrahydro-beta-carboline core's conformational flexibility drive its diverse reactivity profile.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anticancer Properties

Research indicates that derivatives of beta-carbolines exhibit antioxidant properties that can be beneficial in combating oxidative stress-related diseases. Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been investigated for its potential anticancer effects. Studies have shown that beta-carboline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Beta-carbolines are also known for their neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from damage caused by neurotoxins. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective mechanisms may involve the inhibition of neuronal apoptosis and the reduction of oxidative damage .

Material Science

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives have been explored for applications in organic electronics and photonic devices due to their electronic properties. The compound's ability to form stable complexes with metal ions further enhances its potential use in catalysis and sensor technologies .

Polymer Chemistry

In polymer science, beta-carboline derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials with tailored properties for specific applications, such as coatings and composites .

Synthetic Methodologies

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including cyclization and functionalization processes. Its reactivity profile makes it suitable for constructing diverse heterocyclic compounds that are valuable in medicinal chemistry .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic reactions. Its ability to facilitate certain chemical transformations can streamline synthetic pathways and improve yields in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The nitro group and the beta-carboline core play crucial roles in its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of β-carboline derivatives are highly substituent-dependent. Key structural analogues include:

Key Observations:

- Electron Effects: The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to 4-chlorophenyl (XX) or 4-methoxyphenyl derivatives, altering reactivity and binding affinity .

- Solubility: The hydrochloride salt of the 3-nitrophenyl analogue exhibits superior aqueous solubility due to ionic character, whereas the methyl ester in the target compound enhances membrane permeability .

- Thermal Stability: The 4-chlorophenyl derivative (XX) has a higher melting point (107–110°C) than typical esterified β-carbolines, likely due to stronger halogen-based intermolecular forces .

Biological Activity

Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O4, with a molecular weight of approximately 351.4 g/mol. The compound features a tetrahydrocarboline structure with a nitrophenyl substituent at the 1-position and a carboxylate ester at the 3-position. The presence of the nitro group is significant as it enhances the compound's reactivity and biological activity.

Antimalarial Activity

Research has indicated that beta-carbolines exhibit promising antimalarial properties. This compound has shown potential in inhibiting Plasmodium falciparum in vitro. A study demonstrated that related compounds had IC50 values ranging from 0.05 to 0.11 μM against chloroquine-sensitive strains of P. falciparum, indicating significant antimalarial activity compared to standard treatments .

Antiparasitic Effects

In studies focused on Trypanosoma cruzi, compounds structurally related to this compound exhibited low cytotoxicity with selective indices significantly favoring antiparasitic action over mammalian cell toxicity. For instance, one derivative showed an IC50 of 14.9 µM against epimastigote forms of T. cruzi with minimal effects on human red blood cells .

Fungicidal Activity

Beta-carboline derivatives have also been evaluated for their fungicidal properties against various phytopathogenic fungi. Compounds similar to this compound demonstrated varying degrees of efficacy against fungi such as Fusarium oxysporum and Rhizoctonia solani. The presence of specific substituents significantly influenced their antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-(phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | C19H18N2O2 | Lacks nitro group; different biological profile |

| Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | C19H18N2O2 | Contains pyridine ring; potential antimalarial activity |

| Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | C20H20N2O3 | Methoxy group instead of nitro; differing pharmacological properties |

The nitrophenyl substitution enhances certain biological activities compared to other derivatives lacking this functional group.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various beta-carboline derivatives for their pharmacological potential:

- Antimalarial Studies : One study highlighted the significant in vivo antimalarial effects of a beta-carboline derivative in mouse models. Molecular modeling suggested that specific conformations were critical for activity .

- Cytotoxicity Assessments : In vitro tests demonstrated that certain derivatives maintained low cytotoxicity while effectively reducing parasitemia in infected cells .

- Fungicidal Evaluations : A series of beta-carbolines were synthesized and tested against multiple plant pathogens. The results indicated that structural modifications could lead to enhanced fungicidal properties .

Q & A

Q. What are the optimal synthetic routes for methyl 1-(4-nitrophenyl)-beta-carboline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via the Pictet-Spengler reaction, a common method for beta-carboline derivatives. Key steps include:

- Condensation of tryptamine derivatives with a 4-nitrobenzaldehyde intermediate under acidic conditions (e.g., acetic acid or HCl).

- Cyclization to form the tetrahydro-beta-carboline core.

- Esterification with methyl chloroformate or dimethyl carbonate to introduce the carboxylate group.

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance solubility of the nitroaryl intermediate .

- Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized nitro derivatives.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Analysis: Use and NMR to confirm the beta-carboline scaffold and substituent positions. For example, the 4-nitrophenyl group will show aromatic protons as a doublet (δ 7.5-8.5 ppm) .

- X-ray Crystallography: Resolve stereochemistry and confirm bond lengths/angles. For related nitroaryl-beta-carbolines, the nitro group often introduces planarity, with O–N–C bond angles near 125° (consistent with sp hybridization) .

- IR Spectroscopy: Identify ester carbonyl (C=O stretch ~1720 cm) and nitro (asymmetric stretch ~1520 cm) groups.

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound, particularly in cancer or neurological models?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Compare with structurally similar compounds (e.g., 1-(3-nitrophenyl)-beta-carboline hydrochloride, which showed moderate activity in preliminary screens) .

- Enzyme Inhibition: Test inhibition of monoamine oxidase (MAO) or topoisomerase I/II via fluorometric assays. Beta-carbolines often interact with MAO-A/B due to their planar structure .

- Molecular Docking: Use AutoDock Vina to predict binding to MAO or DNA intercalation sites. Prioritize nitro group interactions with hydrophobic enzyme pockets .

Q. How can researchers address contradictions in reported bioactivity data for nitro-substituted beta-carbolines?

Methodological Answer:

- Meta-Analysis: Compare studies using tools like RevMan to assess heterogeneity in assay conditions (e.g., serum concentration, incubation time).

- SAR Studies: Systematically modify substituents (e.g., replacing nitro with methoxy or halogens) to isolate electronic effects. For example, 1-(3-chlorophenyl)-beta-carboline analogs showed reduced cytotoxicity compared to nitro derivatives .

- Control Experiments: Validate results using positive controls (e.g., doxorubicin for cytotoxicity) and confirm compound stability via LC-MS post-assay.

Q. What computational approaches predict the compound’s interaction with biological targets, and how can these guide experimental design?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to MAO-A over 100 ns to assess stability of hydrogen bonds between the nitro group and active-site residues (e.g., Tyr 407).

- QSAR Modeling: Use descriptors like logP, molar refractivity, and nitro group charge density to correlate structure with activity. Beta-carbolines with logP >3 often exhibit better blood-brain barrier penetration .

- Free Energy Perturbation (FEP): Calculate binding affinity changes upon substituting the nitro group with other electron-withdrawing groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.